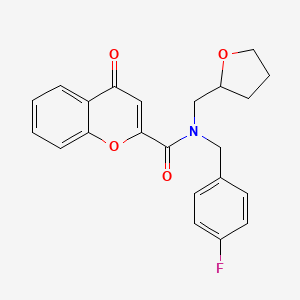

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Description

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a synthetic chromene carboxamide derivative characterized by a 4-oxo-4H-chromene core substituted with two distinct groups:

- A 4-fluorobenzyl moiety at the N-position.

- A tetrahydrofuran-2-ylmethyl group at the secondary N-position.

This compound belongs to a class of chromene derivatives investigated for diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties. Its structural uniqueness lies in the combination of a fluorine-substituted aromatic ring and a tetrahydrofuran-derived alkyl chain, which may enhance metabolic stability and target binding compared to simpler analogs .

Properties

Molecular Formula |

C22H20FNO4 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide |

InChI |

InChI=1S/C22H20FNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2 |

InChI Key |

IOTFKDYHWYOVQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the chromene core.

Attachment of the Tetrahydrofuran Moiety: This can be done through a coupling reaction, such as a Mitsunobu reaction, where the tetrahydrofuran-2-ylmethyl group is introduced.

Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Key Functional Groups

-

Carboxamide : Hydrolyzes under acidic or basic conditions to yield carboxylic acids.

-

Tetrahydrofuran (THF) : Susceptible to ring-opening reactions (e.g., with nucleophiles under acidic conditions).

-

Chromene core : Displays electrophilic reactivity due to the conjugated ketone and aromatic system.

Reactivity Mechanisms

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Hydrolysis of carboxamide | Acidic/basic aqueous solutions | Carboxylic acid + amine |

| Nucleophilic substitution | Alkylating agents (e.g., alkyl halides) | Alkylated derivatives |

| Electrophilic aromatic substitution | Electrophiles (e.g., nitration agents) | Substituted chromene derivatives |

Reaction Conditions and Optimization

Data from analogous chromene carboxamides highlight critical parameters:

-

Ester formation : 70–80% yield under reflux conditions with catalytic acids .

-

Hydrolysis : Quantitative conversion using aqueous NaOH or HCl .

-

Coupling : Requires activation agents like PyBOP or HATU for efficient amide bond formation .

Reagents such as sodium ethoxide (base) and ethanol (solvent) are commonly employed in chromene derivative synthesis .

Biological Activity

Chromene carboxamides exhibit diverse pharmacological properties, including:

-

Antimicrobial activity : Linked to interactions with bacterial targets .

-

Anticancer potential : Chromene derivatives often inhibit kinase enzymes.

Structural Insights

Scientific Research Applications

Pharmacological Applications

-

Orexin Receptor Agonism :

- N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide has been identified as an agonist for the orexin type 2 receptor. This receptor plays a crucial role in regulating arousal, appetite, and sleep-wake cycles. The agonistic activity suggests potential therapeutic applications in treating conditions such as narcolepsy and other sleep disorders.

-

Antihistaminic Activity :

- Compounds related to the chromene structure have demonstrated antihistaminic properties, which could be beneficial in developing treatments for allergic reactions and asthma. The ability to inhibit histamine-induced contractions in isolated tissues indicates a promising avenue for further research .

- Potential Anti-inflammatory Effects :

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps, including the formation of the chromene scaffold followed by functionalization with fluorobenzyl and tetrahydrofuran groups. This synthetic pathway allows for the exploration of various derivatives, each potentially exhibiting distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Chromene Carboxamide Derivatives

*Estimated based on chloro analog (425.90 g/mol) with F replacing Cl.

Key Observations:

The tetrahydrofuran-2-ylmethyl group introduces a cyclic ether moiety, which could enhance solubility and reduce cytotoxicity compared to bulkier substituents .

Core Scaffold Variations :

- Derivatives with a 2-oxo chromene core (e.g., N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide) exhibit antibacterial activity, suggesting that the position of the oxo group (2-oxo vs. 4-oxo) influences target specificity .

- Sulfonamide-substituted analogs (e.g., 4-oxo-N-(4-sulfamoylbenzyl)-4H-chromene-2-carboxamide) demonstrate carbonic anhydrase inhibition, highlighting the role of sulfonamide groups in enzyme targeting .

Antiviral Potential: Fluorinated benzyl groups, as seen in the target compound and fluoxetine-derived analogs, are associated with improved antiviral activity against RNA viruses (e.g., enteroviruses, hepatitis C virus) . The tetrahydrofuran moiety may mimic natural substrates or cofactors in viral replication machinery, as seen in host-targeting antivirals .

Research Findings and Mechanistic Insights

Antiviral Activity and Structural Optimization

- Evidence from fluoxetine-derived analogs suggests that fluorobenzyl groups enhance antiviral potency by increasing binding affinity to viral proteins (e.g., enterovirus 2C helicase) .

- The tetrahydrofuran group in the target compound may reduce off-target cytotoxicity compared to linear alkyl chains, as observed in related host-targeting antivirals .

Enzyme Inhibition and Selectivity

- Sulfonamide-substituted chromene carboxamides (e.g., 6a–c) inhibit carbonic anhydrase isoforms, but the target compound’s lack of a sulfonamide group suggests divergent mechanisms .

- The 4-oxo chromene core may interact with catalytic residues in enzymes or viral proteases through hydrogen bonding or π-π stacking .

Biological Activity

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : 4H-chromene

- Functional Groups : Carboxamide and tetrahydrofuran moieties

- Fluorine Substitution : The presence of a fluorobenzyl group enhances its pharmacological profile.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4H-chromene derivatives, including our compound of interest. A notable study demonstrated that derivatives exhibited significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific derivative and bacterial strain tested .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 30 |

| This compound | S. aureus | 20 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For instance, a study reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell cycle arrest in the G1 phase .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 22 | Cell cycle arrest at G1 phase |

3. Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several chromene derivatives, this compound was found to be one of the most effective against Gram-positive bacteria. Researchers noted its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into its anticancer effects was conducted using both MCF-7 and HeLa cells. The results indicated not only cytotoxicity but also a significant reduction in cell migration, suggesting potential applications in cancer metastasis prevention .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Activation of the chromene-2-carboxylic acid core using coupling agents like EDCI or HATU in anhydrous DMF.

Amide bond formation between the activated acid and the secondary amine (4-fluorobenzyl and tetrahydrofuran-2-ylmethyl substituents) under inert conditions.

- Purification : Crude products are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 3:7) and confirm product identity via melting point and NMR.

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer :

- Spectroscopic Analysis :

- 1H/13C NMR : Verify resonance signals for the chromene-4-oxo group (δ ~6.8–7.5 ppm for aromatic protons; δ ~180–185 ppm for carbonyl carbons).

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of free carboxylic acid (~1700–1720 cm⁻¹).

- Mass Spectrometry : Use ESI-MS to validate molecular ion peaks (e.g., [M+H]+ at m/z ~410–415).

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: ~62%, H: ~5%, N: ~3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data for this compound across different assays?

- Methodological Answer :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line viability).

- Control Experiments : Test for off-target interactions using kinase profiling panels or competitive binding assays.

- Data Normalization : Use internal standards (e.g., fluorescent dyes for cell-based assays) to account for plate-to-plate variability.

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) and report confidence intervals .

Q. What strategies are effective for identifying and characterizing polymorphs of this compound?

- Methodological Answer :

- Screening Polymorphs : Use solvent evaporation (e.g., methanol, acetonitrile) or slurry conversion under varied temperatures.

- Characterization Tools :

- PXRD : Compare diffraction patterns (e.g., 2θ peaks at ~10°, 15°, 20°) to known forms.

- DSC/TGA : Identify melting points (e.g., ~180–190°C) and thermal stability.

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL-2018/9 with R-factor < 0.05 .

- Key Insight : Polymorph stability can influence solubility and bioavailability, critical for preclinical studies.

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

- Methodological Answer :

- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) to the tetrahydrofuran moiety.

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for intravenous administration.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150–200 nm) via emulsion-solvent evaporation .

Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect impurities at 0.1% w/w.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products.

- Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual solvents or unreacted intermediates .

Experimental Design & Data Analysis

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

Core Modifications : Synthesize analogs with variations in the fluorobenzyl (e.g., chloro, methoxy substituents) or tetrahydrofuran groups (e.g., ring expansion to oxepane).

Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays (IC50 determination).

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What crystallographic methods are optimal for resolving the compound’s 3D structure?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) data.

- Structure Solution : Employ SHELXD for phase determination and SHELXL-2019 for refinement (R1 < 0.05).

- Validation : Check for hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in the chromene core .

Contradiction Resolution

Q. How can conflicting data on the compound’s metabolic stability be reconciled?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Compare microsomal stability (human liver microsomes) with in vivo pharmacokinetics (rodent models).

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the chromene core).

- Species-Specific Differences : Test metabolism across species (e.g., rat vs. human CYP450 isoforms) to identify interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.